![molecular formula C18H19NO4 B2791060 [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate CAS No. 876527-81-0](/img/structure/B2791060.png)
[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate, also known as PMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 293.35 g/mol.
Wissenschaftliche Forschungsanwendungen
[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its antimicrobial properties, which could be useful in the development of new antibiotics.
Wirkmechanismus
The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the survival and growth of cancer cells and microorganisms. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways. Additionally, this compound has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to a decrease in cancer cell viability and an increase in apoptosis. In microorganisms, this compound has been shown to disrupt the cell membrane, leading to cell death. Additionally, this compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its cytotoxicity, which can make it difficult to work with in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate. One direction is the development of new drugs for cancer therapy that incorporate this compound as a key component. Another direction is the exploration of this compound's potential as an antimicrobial agent, particularly in the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate involves the reaction of 3-methoxybenzoic acid with N-[(phenylethyl)carbamoyl]chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain this compound in high purity. This synthesis method has been extensively studied and optimized for maximum yield and purity.
Eigenschaften
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13(14-7-4-3-5-8-14)19-17(20)12-23-18(21)15-9-6-10-16(11-15)22-2/h3-11,13H,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHIHWGABVREOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2790980.png)
![N-(2-hydroxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2790981.png)
![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790982.png)
![N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2790983.png)
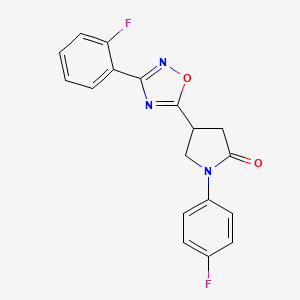
![{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2790988.png)
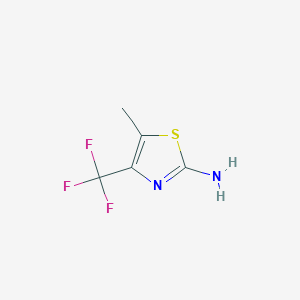
![2-phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2790991.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2790992.png)
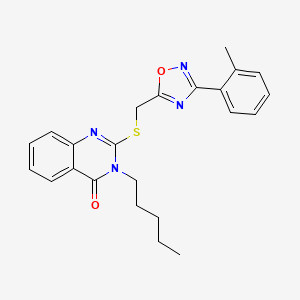
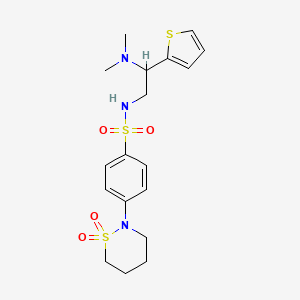
![Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2790997.png)
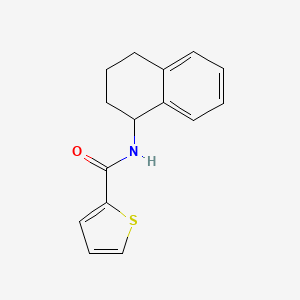
![N-[2-(1-Oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2790999.png)